REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[CH3:11][C:12]1[CH:22]=[CH:21][C:15]([C:16]([N:18]=[C:19]=[S:20])=[O:17])=[CH:14][CH:13]=1>CCOCC>[NH2:6][C:4]([C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[NH:1][C:19](=[S:20])[NH:18][C:16](=[O:17])[C:15]1[CH:21]=[CH:22][C:12]([CH3:11])=[CH:13][CH:14]=1)=[O:5]
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)N)C=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C(=O)N=C=S)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
the solid was collected
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)C1=C(C=CC=C1)NC(NC(C1=CC=C(C=C1)C)=O)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |